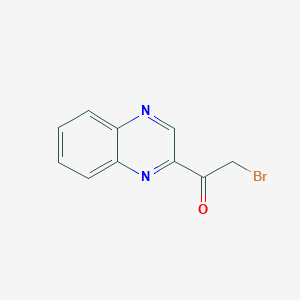

Ethanone, 2-bromo-1-(2-quinoxalinyl)-

Description

Contextualization of α-Bromo Ketones in Heterocyclic Chemistry

α-Bromo ketones, also known as phenacyl bromides in the case of aromatic ketones, are a cornerstone class of intermediates in the synthesis of heterocyclic compounds. nih.govtandfonline.com Their importance is derived from the two reactive sites within the molecule: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. nih.gov The α-bromination of a carbonyl compound is often the initial and crucial step for introducing a heteroatom into the molecule, which can lead to the formation of various heterocyclic rings. shodhsagar.com

The enhanced reactivity of the C-Br bond in α-bromo ketones, compared to that in simple alkyl halides, is attributed to the inductive effect of the neighboring carbonyl group. nih.gov This polarization facilitates reactions with a wide array of nucleophiles, including amines, thiols, and carbanions, leading to the construction of diverse heterocyclic systems such as imidazoles, thiazoles, oxazoles, and pyridines. mdpi.com The versatility of α-bromo ketones has made them indispensable tools for synthetic chemists aiming to build complex molecular architectures, particularly those with potential biological activity. nih.gov

Reactivity of α-Bromo Ketones in Heterocyclic Synthesis

| Reactant Type | Resulting Heterocycle | General Reaction Description |

|---|---|---|

| Amidine | Imidazole | Condensation reaction forming a five-membered ring with two nitrogen atoms. |

| Thioamide | Thiazole (B1198619) | Hantzsch thiazole synthesis, involving condensation and cyclization. |

| Amide | Oxazole | Robinson-Gabriel synthesis, typically involving cyclization of an intermediate diacyl-amine. |

| Hydrazine derivative | Pyridazine | Cyclocondensation reaction leading to a six-membered ring with two adjacent nitrogen atoms. |

Significance of Quinoxaline (B1680401) Scaffolds in Advanced Organic Materials and Chemical Biology Research

The quinoxaline ring system is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov Quinoxalines, also known as benzopyrazines, have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net Many quinoxaline derivatives function as protein kinase inhibitors, making them valuable leads in the development of targeted cancer therapies. nih.govresearchgate.net

Beyond pharmaceuticals, the unique electronic properties of the quinoxaline core are exploited in the field of advanced organic materials. evitachem.com The electron-deficient nature of the pyrazine (B50134) ring fused to a benzene (B151609) ring allows for the creation of materials with specific photophysical and electronic characteristics. Quinoxaline-containing compounds have been incorporated into organic semiconductors, fluorescent dyes, and corrosion inhibitors. mdpi.com This versatility ensures that the synthesis of novel quinoxaline derivatives remains an active and important area of chemical research. nih.gov

Foundational Research on α-Brominated Acetophenones as Synthetic Intermediates

α-Brominated acetophenones are a classic and widely studied class of synthetic intermediates. shodhsagar.com Research into their synthesis and reactivity has laid the groundwork for their application in more complex systems. The α-bromination of acetophenone (B1666503) and its derivatives is a fundamental transformation in organic synthesis. shodhsagar.com Historically, this was often achieved with hazardous reagents like liquid bromine. shodhsagar.com

To address the challenges associated with handling bromine, modern methods often employ alternative brominating agents such as N-Bromosuccinimide (NBS). shodhsagar.com These newer protocols can offer improved safety, selectivity, and environmental acceptability, making the synthesis of α-bromoacetophenones more practical and efficient. shodhsagar.comdntb.gov.ua These compounds are key precursors for a multitude of molecules, including various pharmaceuticals and other fine chemicals. researchgate.net The reaction of an α-bromoacetophenone, such as phenacyl bromide, with a 1,2-diamine is a known method for synthesizing quinoxalines, highlighting the direct synthetic link between these foundational intermediates and the heterocyclic scaffolds discussed previously. nih.govnih.gov

Common Brominating Agents for Acetophenones

| Reagent | Typical Conditions | Advantages/Disadvantages |

|---|---|---|

| Bromine (Br₂) | Acetic acid or other organic solvents. evitachem.com | Advantage: Low cost. Disadvantage: Hazardous to handle, can lead to side products. shodhsagar.com |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator (e.g., light) or an acid catalyst. shodhsagar.com | Advantage: Safer and easier to handle than Br₂, often more selective. shodhsagar.com |

| Pyridine hydrobromide perbromide | Acetic acid, 90 °C. researchgate.net | Advantage: Solid reagent, safe, high yield. dntb.gov.uaresearchgate.net |

| H₂O₂-HBr system | Aqueous system, often in dioxane. organic-chemistry.org | Advantage: Environmentally benign components. Can lead to di-bromination. organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-quinoxalin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIXVUVGGDZTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510174 | |

| Record name | 2-Bromo-1-(quinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35970-57-1 | |

| Record name | 2-Bromo-1-(quinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethanone, 2 Bromo 1 2 Quinoxalinyl

Direct Halogenation Strategies: Mechanistic Pathways and Selectivity Control

The most straightforward approach to synthesizing Ethanone (B97240), 2-bromo-1-(2-quinoxalinyl)- is the direct bromination of its precursor, 2-acetylquinoxaline (B1338386). chemicalbook.com This transformation hinges on the selective halogenation of the α-carbon of the ketone, a classic yet nuanced reaction in organic chemistry.

Regioselective α-Bromination Protocols for the Ethanone Moiety

The α-bromination of a ketone, such as 2-acetylquinoxaline, is highly regioselective, targeting the carbon atom adjacent to the carbonyl group. This selectivity is governed by the reaction mechanism, which typically proceeds through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates tautomerization to the corresponding enol. masterorganicchemistry.com This enol is the active nucleophile that attacks the bromine source (e.g., Br₂). masterorganicchemistry.comyoutube.com The reaction occurs specifically at the α-carbon because the enol has the highest electron density at this position.

Common protocols for this transformation involve reacting the starting ketone with a brominating agent in a suitable solvent. libretexts.org Several brominating agents can be employed to achieve this transformation:

Molecular Bromine (Br₂) : Often used in solvents like acetic acid, it is an effective reagent for α-bromination. evitachem.comlibretexts.org

N-Bromosuccinimide (NBS) : A solid, crystalline source of electrophilic bromine, NBS is often considered a safer and more convenient alternative to liquid bromine. masterorganicchemistry.comnih.gov

Bromodimethylsulfonium bromide (BDMS) : This reagent has been shown to be effective for the regioselective α-monobromination of β-keto esters and 1,3-diketones, offering a mild alternative that often does not require a catalyst or chromatographic purification. nih.gov

Copper(II) Bromide : CuBr₂ can also serve as a brominating agent, providing an alternative method for generating α-bromo ketones. nih.govnih.gov

Table 1: Comparison of Common Brominating Agents for α-Bromination This is an interactive table. Click on the headers to sort.

| Reagent | Formula | Key Advantages | Typical Conditions |

|---|---|---|---|

| Molecular Bromine | Br₂ | High reactivity, low cost | Acidic solvent (e.g., Acetic Acid) |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier to handle, selective | Acid or radical initiator |

| Copper(II) Bromide | CuBr₂ | Solid reagent, avoids elemental bromine | Reflux in solvent (e.g., EtOAc/CHCl₃) |

| Pyridinium (B92312) Tribromide | C₅H₅NHBr₃ | Solid, mild, delivers one equivalent of Br₂ | Various organic solvents |

Influence of Reaction Conditions (Solvent Effects, Temperature, Catalysis) on Product Yield and Purity

The success of the α-bromination reaction is highly dependent on carefully controlled reaction conditions, including solvent, temperature, and the presence of catalysts.

Table 2: Illustrative Influence of Solvent on α-Bromination Yield This is an interactive table. Data is illustrative based on typical outcomes for related ketones.

| Solvent | Dielectric Constant | Typical Yield | Selectivity (Mono- vs. Di-bromination) |

|---|---|---|---|

| Dichloromethane | 9.1 | High | Excellent |

| Acetic Acid | 6.2 | Good to High | Good |

| Chloroform | 4.8 | Good | Good |

| Acetonitrile | 37.5 | Moderate | Variable |

| n-Hexane | 1.9 | Low | Poor |

Temperature: Reaction temperature is a critical parameter for controlling the reaction rate and minimizing side-product formation. Many bromination reactions are performed at room temperature or slightly elevated temperatures to ensure completion. evitachem.com However, for some substrate and reagent combinations, precise temperature control is necessary. For example, studies on related acetophenones have shown that increasing the temperature to around 90°C can be necessary to drive the reaction to completion, while either lower or higher temperatures may result in decreased conversion or purity. nih.govresearchgate.net

Catalysis: Most α-brominations of ketones are acid-catalyzed. masterorganicchemistry.com A strong acid like HBr or a solvent like acetic acid facilitates the formation of the enol intermediate, which is the rate-limiting step of the reaction. libretexts.org The rate of halogenation is often dependent on the concentration of the ketone and the acid but independent of the halogen concentration, confirming that enol formation is the slow step. libretexts.org

Retrosynthetic Analysis and Alternative Convergent Pathways to the Quinoxalinyl-α-Bromoethanone Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. scitepress.org For Ethanone, 2-bromo-1-(2-quinoxalinyl)-, this analysis reveals several convergent pathways beyond direct bromination.

Strategies Employing Functional Group Interconversions on Pre-existing Quinoxaline (B1680401) Derivatives

An alternative retrosynthetic disconnection involves targeting the ethanone functional group itself, rather than the C-Br bond. This approach relies on functional group interconversion (FGI) from a different pre-existing quinoxaline derivative.

One such strategy involves the synthesis of the target α-bromoketone from the corresponding secondary alcohol, 1-(2-quinoxalinyl)ethan-1-ol. A versatile one-pot method has been developed for the direct conversion of secondary alcohols into α-bromoketones using reagents like Oxone and ammonium (B1175870) bromide. rsc.org This process involves an initial oxidation of the alcohol to the ketone, followed by an in-situ α-bromination, providing an efficient pathway that avoids the isolation of the intermediate 2-acetylquinoxaline.

Multicomponent Reaction Approaches Towards Quinoxaline-Linked α-Bromoethanones

A more fundamental retrosynthetic approach involves the disconnection of the quinoxaline ring itself. This strategy leads to simple precursors, typically an o-phenylenediamine (B120857) and a suitable three-carbon electrophile. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly efficient for constructing heterocyclic scaffolds like quinoxaline. researchgate.net

The most classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org In this context, one could envision a two-step sequence where an MCR is first used to synthesize 2-acetylquinoxaline, which is then subjected to the α-bromination protocols described in section 2.1.

More advanced MCRs can provide the quinoxaline core in a single, highly efficient step. For instance, a visible-light-induced copper-catalyzed method allows for the synthesis of quinoxalines by trapping an in situ-generated phenylglyoxal (B86788) intermediate with o-phenylenediamine. rsc.org While this would need adaptation to generate the acetyl-substituted quinoxaline, it showcases the power of MCRs in rapidly assembling the core structure from simple alkynes. The resulting 2-acetylquinoxaline can then be brominated to afford the final product.

Sustainable and Scalable Synthetic Routes for Academic Research

Modern synthetic chemistry emphasizes the development of sustainable and scalable processes. For the synthesis of Ethanone, 2-bromo-1-(2-quinoxalinyl)-, green chemistry principles can be applied to improve safety and efficiency.

A key area for improvement is the replacement of hazardous reagents. Liquid bromine is highly toxic and corrosive, prompting the use of safer, solid brominating agents like N-bromosuccinimide (NBS) or pyridinium tribromide. nih.gov The development of protocols using recyclable catalysts and aqueous media further enhances the sustainability of the synthesis. organic-chemistry.org For example, selective oxyhalogenations have been achieved in water using specific amphiphiles, which allows the reaction medium to be recycled. organic-chemistry.org

Furthermore, alternative energy sources can be employed to drive the reaction more efficiently. The use of ultrasonic irradiation has been shown to be an effective green method for synthesizing various heterocyclic compounds, often leading to shorter reaction times and higher yields while using environmentally benign solvents like water or ethanol. mdpi.com For academic research, developing routes that are not only high-yielding but also inherently safer and more environmentally friendly is a critical goal. evitachem.com

Green Chemistry Principles in the Synthesis of α-Bromoarylketones

The application of green chemistry principles to the synthesis of α-bromoarylketones aims to create processes that are more environmentally benign and safer for chemists. nih.govrsc.org This involves a holistic approach to chemical synthesis, from the choice of starting materials to the final reaction conditions. nih.gov The core tenets of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are central to modern synthetic design. nih.govnih.gov

Key green chemistry considerations in α-bromoarylketone synthesis include:

Waste Prevention: Designing synthetic pathways that minimize or eliminate the production of waste is a primary goal. nih.gov This contrasts with traditional methods that may generate significant byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions like additions and isomerizations are highly atom-economical.

Use of Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity to human health and the environment. youtube.com For the bromination of aryl ketones, this means moving away from hazardous reagents like liquid bromine where possible.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Aqueous micellar chemistry, for instance, has emerged as a sustainable alternative to volatile organic solvents, creating "nanoreactors" that can enhance reaction rates and selectivity. rsc.org

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. nih.gov

The table below illustrates a conceptual comparison between conventional and greener approaches for the bromination of an aryl ketone.

| Parameter | Conventional (Batch) Method | Greener (Conceptual) Method | Green Chemistry Principle Addressed |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) or HBr/Oxidant System | Less Hazardous Chemical Synthesis |

| Solvent | Chlorinated Solvents (e.g., Chloroform, CCl₄) | Acetic Acid, Ethanol, or Water (Micellar Catalysis) | Safer Solvents and Auxiliaries |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Solid-state catalyst or catalyst-free conditions | Catalysis, Waste Prevention |

| Process | Stoichiometric reaction | Catalytic reaction | Atom Economy, Catalysis |

Process Intensification and Continuous Flow Methodologies for α-Bromoketone Synthesis

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. unito.it Continuous flow chemistry is a prime example of process intensification, offering significant advantages over traditional batch processing for the synthesis of α-bromoketones. frontiersin.orgresearchgate.net

Continuous flow systems provide superior heat and mass transfer, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. unito.itfrontiersin.org This enhanced control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which is often the case in bromination reactions. The formation of α-bromoketones can be limited in batch conditions due to poor control, but flow techniques enable the formation of even unstable intermediates for immediate reaction. vapourtec.com

Key advantages of continuous flow synthesis for α-bromoketones include:

Enhanced Safety: The small internal volume (low hold-up) of microreactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with thermal runaways or handling toxic reagents like bromine. researchgate.net

Improved Yield and Selectivity: Precise temperature control and rapid mixing prevent the formation of undesired byproducts, such as di-brominated species, leading to higher yields of the target mono-brominated ketone. researchgate.net

Scalability: Scaling up a continuous flow process is typically more straightforward than a batch process. Instead of using larger, more difficult-to-control reactors, production can be increased by running the system for longer periods or by operating multiple reactors in parallel. researchgate.net

Integration and Automation: Flow reactors can be integrated with online monitoring and purification systems, allowing for a streamlined, automated process from starting material to purified product. researchgate.net

Research on the α-bromination of acetophenone (B1666503) in a continuous flow microreactor demonstrated the successful transformation from a batch procedure, achieving a 99% yield. researchgate.net The table below summarizes typical parameters from this study, which serve as a model for the synthesis of other α-bromoarylketones like Ethanone, 2-bromo-1-(2-quinoxalinyl)-.

| Parameter | Optimized Continuous Flow Conditions |

| Reactants | Acetophenone, Bromine |

| Solvent | Acetic Acid |

| Temperature | 40 °C |

| Residence Time | < 20 seconds |

| Molar Ratio (Bromine:Substrate) | 1.5 |

| Yield (mono-brominated product) | > 98% |

Data adapted from a study on the continuous flow α-bromination of acetophenone. researchgate.net

The adoption of these advanced methodologies represents a significant step forward in the synthesis of valuable chemical intermediates. frontiersin.org By combining the principles of green chemistry with the practical advantages of process intensification, chemists can develop synthetic routes to compounds like Ethanone, 2-bromo-1-(2-quinoxalinyl)- that are not only efficient and high-yielding but also fundamentally safer and more sustainable. unito.it

Chemical Reactivity and Transformation Pathways of Ethanone, 2 Bromo 1 2 Quinoxalinyl

Nucleophilic Substitution Reactions at the α-Carbonyl Position

The presence of a bromine atom at the α-position to the carbonyl group makes Ethanone (B97240), 2-bromo-1-(2-quinoxalinyl)- highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a variety of functional groups.

Amination Reactions: Synthesis of α-Amino Ketones and Derived Heterocycles

The reaction of Ethanone, 2-bromo-1-(2-quinoxalinyl)- with various amines provides a direct route to α-amino ketones. These compounds are valuable intermediates in their own right and can be further cyclized to form a variety of nitrogen-containing heterocycles. For instance, reaction with primary amines can lead to the formation of imidazo[1,2-a]quinoxalines, a class of compounds with significant biological activities. researchgate.netnih.gov The general mechanism involves the displacement of the bromide ion by the amine nucleophile. organic-chemistry.org

A variety of aminating agents can be employed, including primary and secondary amines, anilines, and amides, leading to a diverse array of α-amino ketone derivatives. organic-chemistry.orgcolab.wsrsc.org These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The choice of solvent and reaction conditions can be optimized to maximize the yield of the desired product.

Table 1: Examples of Amination Reactions

| Amine | Product |

|---|---|

| Primary Amines | α-Alkylamino Ketones |

| Secondary Amines | α-Dialkylamino Ketones |

Thiolation and Oxygenation Reactions: Formation of α-Thio and α-Oxy Ketones

In addition to amines, other nucleophiles such as thiols and alcohols can react with Ethanone, 2-bromo-1-(2-quinoxalinyl)- to yield α-thio and α-oxy ketones, respectively. evitachem.com The reaction with thiols, or thiolation, proceeds through a similar nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks the α-carbon, displacing the bromide. acs.orgnih.gov This provides access to a range of α-thioether derivatives.

Oxygen-based nucleophiles, such as alcohols and phenols, can also be used, although they are generally less reactive than their sulfur counterparts. These reactions may require more forcing conditions or the use of a strong base to deprotonate the alcohol and increase its nucleophilicity. The resulting α-oxy ketones are useful intermediates for further synthetic transformations.

Carbon-Nucleophile Additions and Cross-Coupling Strategies

The electrophilic nature of the α-carbon in Ethanone, 2-bromo-1-(2-quinoxalinyl)- also allows for reactions with carbon-based nucleophiles. wikipedia.orgmasterorganicchemistry.comyoutube.com This opens up avenues for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. For example, enolates and other carbanionic species can displace the bromide to form more complex ketone structures.

Furthermore, the bromoacetyl moiety can participate in palladium-catalyzed cross-coupling reactions. evitachem.com For instance, in a Suzuki-Miyaura coupling, the compound can react with arylboronic acids to form α-aryl ketones. Similarly, Sonogashira coupling with terminal alkynes can introduce an alkyne functionality at the α-position. These cross-coupling strategies significantly expand the synthetic potential of Ethanone, 2-bromo-1-(2-quinoxalinyl)-, allowing for the construction of intricate molecular frameworks.

Cyclization Reactions and Heterocyclic Annulation Strategies

The bifunctional nature of Ethanone, 2-bromo-1-(2-quinoxalinyl)-, containing both an electrophilic α-bromo ketone and a quinoxaline (B1680401) moiety, makes it an ideal substrate for a variety of cyclization reactions, leading to the formation of fused and expanded heterocyclic systems.

Intramolecular Cyclization for Fused Heterocyclic Systems

Under appropriate conditions, Ethanone, 2-bromo-1-(2-quinoxalinyl)- can undergo intramolecular cyclization to form fused heterocyclic systems. For example, treatment with a base can promote the formation of an ylide, which can then attack one of the nitrogen atoms of the quinoxaline ring, leading to the formation of a new five-membered ring. This strategy has been employed in the synthesis of various imidazo[1,2-a]quinoxaline (B3349733) derivatives. researchgate.netsci-hub.se The specific outcome of the reaction can be influenced by the reaction conditions and the presence of other functional groups on the quinoxaline ring.

Intermolecular Condensation Reactions with Diamines for Expanded Quinoxaline Architectures

Ethanone, 2-bromo-1-(2-quinoxalinyl)- can react with binucleophilic reagents, such as o-phenylenediamines, in intermolecular condensation reactions to form expanded quinoxaline architectures. sapub.org In a typical reaction, the diamine first reacts with the α-bromo ketone moiety to form an intermediate, which then undergoes a subsequent cyclization reaction. This can lead to the formation of seven-membered rings fused to the quinoxaline core. The specific structure of the product will depend on the nature of the diamine and the reaction conditions employed. This approach provides a powerful tool for the synthesis of novel, complex heterocyclic systems with potential applications in materials science and medicinal chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethanone, 2-bromo-1-(2-quinoxalinyl)- |

| Imidazo[1,2-a]quinoxalines |

| α-Amino ketones |

| α-Thio ketones |

| α-Oxy ketones |

| α-Alkylamino Ketones |

| α-Dialkylamino Ketones |

| α-Arylamino Ketones |

| α-Thioether derivatives |

| α-Aryl ketones |

Reactivity of the Quinoxalinyl Moiety and its Influence on α-Bromoketone Chemistry

The chemical behavior of Ethanone, 2-bromo-1-(2-quinoxalinyl)- is dictated by the interplay between its three key components: the quinoxaline ring system, the carbonyl group, and the α-bromo substituent. The quinoxalinyl moiety, in particular, exerts a significant electronic influence that modulates the reactivity of the adjacent α-bromoketone functionality.

Electrophilic Aromatic Substitution on the Quinoxaline Ring

The quinoxaline ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms in the pyrazine (B50134) ring. This inherent electron deficiency deactivates the entire heterocyclic system towards electrophilic aromatic substitution (EAS). The deactivating effect is further intensified by the electron-withdrawing nature of the 2-bromoacetyl substituent.

In principle, EAS reactions on the quinoxaline ring are challenging and require harsh conditions. When substitution does occur, it is predicted to take place on the benzene (B151609) ring portion of the molecule, which is less deactivated than the pyrazine ring. The positions most susceptible to electrophilic attack are C-5 and C-8. However, the combined deactivating influence of the pyrazine nitrogens and the bromoacetyl group makes such reactions difficult to achieve without forcing conditions, which may lead to low yields or decomposition. Typical EAS reactions like nitration or halogenation on the quinoxaline ring of this specific compound are not commonly reported due to these reactivity constraints. The primary reactivity of the molecule is centered on the more susceptible α-bromoketone portion.

Metal-Mediated Transformations Involving the Quinoxaline Nitrogen Atoms

The nitrogen atoms of the quinoxaline ring possess lone pairs of electrons, allowing them to act as effective ligands for a variety of metal ions. nih.gov This coordination ability is a central feature of quinoxaline chemistry, leading to the formation of numerous metal complexes with diverse structures and applications. tandfonline.comtandfonline.com The complexation typically involves the nitrogen atoms of the pyrazine ring, which can chelate to transition metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II). tandfonline.com

The formation of these metal complexes can significantly alter the electronic properties and, consequently, the biological activity of the parent molecule. tandfonline.com For instance, chelation can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. tandfonline.com Research on various quinoxaline derivatives has shown that their metal complexes can exhibit improved antimicrobial, antifungal, and cytotoxic activities compared to the free ligands. tandfonline.comresearchgate.net While specific studies on the metal complexes of Ethanone, 2-bromo-1-(2-quinoxalinyl)- are not extensively detailed, the general principles of quinoxaline coordination chemistry suggest a high potential for forming stable complexes. The coordination can occur alongside reactions at the α-bromoketone moiety, offering pathways to complex multifunctional molecules.

Table 1: Examples of Metal Ions Known to Form Complexes with Quinoxaline Derivatives

| Metal Ion | Typical Geometry | Potential Application of Complex | Reference |

|---|---|---|---|

| Co(II) | Octahedral | Antimicrobial, Anticancer | tandfonline.comresearchgate.net |

| Ni(II) | Octahedral | Antimicrobial, Antifungal | tandfonline.comresearchgate.net |

| Cu(II) | Square Planar / Octahedral | Antimicrobial, DNA Binding | tandfonline.comresearchgate.net |

| Zn(II) | Tetrahedral / Octahedral | Antimicrobial, Antifungal | tandfonline.comresearchgate.net |

| Fe(III) | Octahedral | Biological Activity Studies | researchgate.net |

| Mn(II) | Octahedral | Antimicrobial | tandfonline.comresearchgate.net |

Reduction and Oxidation Chemistries of the Ethanone Core

The ethanone core of the molecule, featuring a carbonyl group, is susceptible to both reduction and oxidation reactions. These transformations target the C=O double bond and provide pathways to other important functional groups.

Reduction: The carbonyl group of Ethanone, 2-bromo-1-(2-quinoxalinyl)- can be readily reduced to a secondary alcohol, yielding 2-bromo-1-(2-quinoxalinyl)ethanol. This transformation is typically achieved using standard reducing agents. The choice of reagent can influence the outcome, especially concerning chemoselectivity (i.e., avoiding reaction with the bromo-substituent or the quinoxaline ring).

Common reducing agents for this type of transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for reducing ketones in the presence of other functional groups like alkyl halides.

Lithium aluminium hydride (LiAlH₄): A much stronger reducing agent that would also effectively reduce the ketone, but with a higher risk of reacting with the C-Br bond.

Oxidation: While the α-bromoketone itself is already in a relatively high oxidation state, oxidative cleavage of the ethanone side chain can be envisioned under harsh conditions to yield a quinoxaline-2-carboxylic acid. However, a more common reaction involving the α-bromo position is nucleophilic substitution, which is a dominant pathway for this class of compounds. The primary oxidation chemistry would center on reactions that transform the ketone into other functionalities, though these are less common than reduction or substitution pathways.

Stereoselective Transformations and Asymmetric Synthesis Approaches

The prochiral nature of the ketone in Ethanone, 2-bromo-1-(2-quinoxalinyl)- allows for the application of stereoselective transformations to generate chiral products, which are of significant interest in medicinal chemistry.

Asymmetric Reduction of the Ketone: One of the most powerful strategies is the asymmetric reduction of the carbonyl group to produce an enantiomerically enriched alcohol, (R)- or (S)-2-bromo-1-(2-quinoxalinyl)ethanol. Several well-established methods can be applied to achieve this:

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. It is highly effective for the enantioselective reduction of a wide range of ketones. nih.govwikipedia.org The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol. uwindsor.ca

Noyori Asymmetric Hydrogenation: This approach employs ruthenium catalysts coordinated with chiral phosphine (B1218219) ligands (e.g., BINAP) and a diamine. The reaction uses hydrogen gas (H₂) or transfer hydrogenation reagents (like isopropanol (B130326) or formic acid) to achieve high enantioselectivity. wikipedia.org

Table 2: Prominent Methods for Asymmetric Ketone Reduction

| Method | Catalyst System | Reductant | Key Features | Reference |

|---|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High enantioselectivity for aryl ketones; predictable stereochemistry. | nih.govuwindsor.ca |

| Noyori Hydrogenation | Ru-BINAP-Diamine | H₂ or Isopropanol/Formic Acid | Broad substrate scope; high turnover numbers; excellent enantioselectivity. | wikipedia.org |

| Midland Alpine Borane | Chiral Organoborane (from α-pinene) | Organoborane | Effective for ketones with significant steric differentiation between substituents. | wikipedia.org |

Stereoconvergent Cross-Coupling: Another advanced approach involves the reaction at the chiral center bearing the bromine atom. Dynamic kinetic asymmetric cross-coupling reactions have been developed for racemic α-bromoketones. For example, a nickel/pybox catalyst system can be used to couple racemic α-bromoketones with arylzinc reagents in a stereoconvergent manner. nih.gov This type of reaction would replace the bromine atom with an aryl group, creating a tertiary stereocenter with high enantiomeric excess. Applying such a method to Ethanone, 2-bromo-1-(2-quinoxalinyl)- could provide asymmetric access to α-aryl-α-quinoxalinyl ketones.

Mechanistic Insights and Computational Investigations of Ethanone, 2 Bromo 1 2 Quinoxalinyl

Spectroscopic Analysis for Reaction Monitoring and Intermediate Characterization

While specific, published spectra for Ethanone (B97240), 2-bromo-1-(2-quinoxalinyl)- are not widely available, its structure can be elucidated and its reactions monitored using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected spectroscopic data can be inferred from analyses of analogous quinoxaline (B1680401) derivatives and α-bromo ketones. ias.ac.inevitachem.com

Spectroscopic analysis is crucial for tracking the progress of reactions involving Ethanone, 2-bromo-1-(2-quinoxalinyl)-. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, ¹H NMR spectroscopy would show the disappearance of the characteristic singlet for the -CH₂Br protons and the appearance of a new signal corresponding to the methylene (B1212753) group bonded to the nucleophile. nih.govnih.gov Similarly, changes in the IR spectrum, particularly in the fingerprint region, would indicate the formation of new bonds.

Illustrative Spectroscopic Data:

The following table provides expected chemical shifts (δ) and vibrational frequencies (ν) for the title compound, based on data from analogous structures. rsc.orgchemicalbook.comchemconnections.orgscispace.com

| Technique | Signal/Band | Expected Position | Assignment & Significance |

| ¹H NMR | Singlet | ~4.5-4.8 ppm | Protons of the bromomethyl (-CH₂Br) group. Disappearance indicates substitution at the α-carbon. |

| Multiplets | ~7.8-9.2 ppm | Aromatic protons of the quinoxaline ring. Shifts can indicate changes in the electronic environment. | |

| ¹³C NMR | Aliphatic Carbon | ~30-35 ppm | Carbon of the bromomethyl (-CH₂Br) group. rsc.orgchemicalbook.com |

| Carbonyl Carbon | ~190-195 ppm | Ketone carbonyl carbon (C=O). Its shift is influenced by adjacent substituents. | |

| Aromatic Carbons | ~128-145 ppm | Carbons of the quinoxaline ring system. ias.ac.inchemconnections.org | |

| IR Spectroscopy | C=O Stretch | ~1700-1715 cm⁻¹ | Strong absorption characteristic of an aryl ketone. scispace.com A shift can indicate reaction at the carbonyl. |

| C-Br Stretch | ~600-700 cm⁻¹ | Absorption in the fingerprint region corresponding to the carbon-bromine bond. |

Advanced Kinetic Studies and Reaction Rate Determinations for α-Bromoketone Transformations

The reactivity of α-haloketones in nucleophilic substitution reactions is a subject of extensive kinetic investigation. These compounds are generally more reactive than their corresponding alkyl halide counterparts due to the electronic influence of the adjacent carbonyl group. youtube.com For Ethanone, 2-bromo-1-(2-quinoxalinyl)-, the reaction rate is primarily discussed in the context of bimolecular nucleophilic substitution (Sₙ2).

The Sₙ2 mechanism is favored because the primary carbon bearing the bromine atom is sterically unhindered. youtube.com The rate of such a reaction is highly dependent on several factors:

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

Leaving Group Ability: Bromine is an excellent leaving group, facilitating the substitution.

Solvent: Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic salt while leaving the anion free to attack.

Quantum Chemical Calculations (DFT, ab initio) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reaction pathways of molecules like Ethanone, 2-bromo-1-(2-quinoxalinyl)-. ias.ac.inresearchgate.net These methods allow for the optimization of molecular geometries and the calculation of various electronic properties that govern reactivity.

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS) and the calculation of the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. youtube.com For the nucleophilic substitution on Ethanone, 2-bromo-1-(2-quinoxalinyl)-, computational models can locate the TS structure along the reaction coordinate. up.ac.zaresearchgate.net

The energy profile for a typical Sₙ2 reaction shows a single energy maximum corresponding to the transition state, where the bond to the nucleophile is partially formed and the bond to the leaving group is partially broken. The activation energy is the difference in energy between the reactants and this transition state. Computational studies on the reactions of a similar α-bromoketone (α-bromoacetophenone) have shown that these methods can effectively model the low activation energies associated with competing nucleophilic substitution and epoxidation pathways. up.ac.za A lower activation energy corresponds to a faster reaction rate, a principle that aligns with the observed high reactivity of α-haloketones. youtube.com

Molecular Orbital (MO) theory and electron density analysis provide profound insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a reaction with a nucleophile, the nucleophile's HOMO interacts with the electrophile's LUMO. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Studies on quinoxaline derivatives show that the introduction of various functional groups can tune the HOMO and LUMO energy levels. ias.ac.in DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution. In Ethanone, 2-bromo-1-(2-quinoxalinyl)-, the MEP would show a region of high positive potential (electron deficiency) around the α-carbon, marking it as the primary site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is also a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Calculated Electronic Properties of Related Quinoxalinone Derivatives: ias.ac.in

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3,4-dihydro-3-[2-oxo-2-(4-methoxyphenyl)ethylidene]-2(1H)-quinoxalinone | -5.89 | -2.31 | 3.58 |

| 3,4-dihydro-3-[2-oxo-2-(3-nitrophenyl)ethylidene]-2(1H)-quinoxalinone | -6.58 | -3.12 | 3.46 |

This data illustrates how substituents on an associated phenyl ring alter the electronic properties of the core quinoxalinone structure.

Structure-Reactivity Relationships: Halogen Effects and Aromatic Substituent Impact on the Ethanone, 2-bromo-1-(2-quinoxalinyl)- Framework

The reactivity of the Ethanone, 2-bromo-1-(2-quinoxalinyl)- framework is dictated by the electronic properties of its constituent parts. The structure-reactivity relationship can be analyzed by considering the influence of the bromine atom and potential substituents on the quinoxaline ring.

Halogen Effects: The bromine atom at the α-position serves two primary roles. First, it is a good leaving group, which is essential for nucleophilic substitution reactions. nih.gov Second, its strong inductive electron-withdrawing effect increases the electrophilicity of the α-carbon, making it more susceptible to attack by nucleophiles. This activation is a hallmark of α-haloketone chemistry. researchgate.netmasterorganicchemistry.com

Aromatic Substituent Impact: The quinoxaline ring itself is a powerful electron-withdrawing group, which enhances the reactivity of the α-bromo ketone moiety. The placement of additional substituents on the quinoxaline ring can further modulate this reactivity. evitachem.comnih.gov

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CN, -CF₃) to the quinoxaline ring would further decrease the electron density on the heterocyclic system. This would increase the electrophilicity of the α-carbon, likely leading to an increased rate of nucleophilic substitution.

Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., -OCH₃, -CH₃, -NH₂) would increase the electron density of the quinoxaline ring. This would slightly decrease the electrophilicity of the α-carbon, potentially slowing down the rate of nucleophilic substitution compared to the unsubstituted parent compound. nih.gov

Summary of Expected Substituent Effects:

| Substituent Type on Quinoxaline Ring | Position | Expected Effect on Reactivity at α-Carbon | Reasoning |

| Electron-Withdrawing (e.g., -NO₂) | C5, C6, C7, or C8 | Increase | Enhanced inductive and/or resonance withdrawal of electron density, increasing the electrophilicity of the entire molecule. |

| Electron-Donating (e.g., -OCH₃) | C5, C6, C7, or C8 | Decrease | Donation of electron density into the ring system, slightly reducing the electrophilicity of the reaction center. |

These relationships are fundamental in synthetic chemistry for tuning the reactivity of complex molecules and designing pathways to novel compounds. chim.itnih.gov

Applications of Ethanone, 2 Bromo 1 2 Quinoxalinyl in Diversified Academic Research Domains

Utilization as a Key Building Block in Complex Molecular Synthesis

The inherent reactivity of the α-bromo ketone functionality makes Ethanone (B97240), 2-bromo-1-(2-quinoxalinyl)- a cornerstone for constructing more elaborate molecular architectures. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the entire bromoacetyl moiety provides a handle for a variety of powerful chemical transformations, including palladium-catalyzed cross-coupling reactions. evitachem.com

Quinoxaline (B1680401) derivatives are of significant interest in materials science due to their inherent electronic properties, which make them suitable for applications in organic light-emitting devices (OLEDs), organic semiconductors, and polymers. researchgate.netevitachem.com The ability to systematically modify the quinoxaline core allows for the fine-tuning of these electronic and photophysical properties.

Ethanone, 2-bromo-1-(2-quinoxalinyl)- serves as an ideal starting point for such modifications. The bromoacetyl group is a versatile anchor for introducing a wide array of functional groups through established catalytic methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, can be employed to form new carbon-carbon bonds. evitachem.com By reacting the bromoacetylquinoxaline with arylboronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira), researchers can synthesize novel quinoxaline-based materials with extended π-conjugated systems, which are critical for enhancing charge transport and luminescence in electronic devices. orientjchem.orgevitachem.com

Table 1: Examples of Cross-Coupling Reactions for Functionalizing Quinoxaline Building Blocks This table illustrates reactions applicable to bromoacetylquinoxalines for creating materials science-relevant derivatives, based on methodologies reported for isomers.

| Reaction Name | Coupling Partners | Catalyst System (Example) | Resulting Bond | Application in Materials |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | C-C (Aryl-Aryl) | Synthesis of biaryl derivatives for organic semiconductors. evitachem.com |

| Sonogashira Reaction | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkyne) | Creation of alkyne-tethered quinoxalines for conjugated polymers. evitachem.com |

| Nucleophilic Substitution | Amines, Thiols | Base | C-N, C-S | Introduction of heteroatoms to tune electronic properties. evitachem.com |

Data sourced from studies on analogous quinoxaline compounds. evitachem.com

In the field of chemical biology, derivatization reagents are crucial tools used to modify biomolecules, such as proteins and nucleic acids. This modification, or "tagging," can enhance their detectability for analytical techniques like mass spectrometry or impart new functionalities, such as fluorescence, for imaging purposes. mdpi.comnih.gov Reagents containing reactive groups that can selectively form covalent bonds with specific amino acid residues are highly valuable. nih.gov

Ethanone, 2-bromo-1-(2-quinoxalinyl)- possesses the key features of a promising derivatization reagent. The α-bromo ketone group is a well-known electrophile that readily reacts with nucleophilic residues in proteins, most notably the thiol group of cysteine. nih.gov The quinoxaline core, being a fluorophore, can act as a reporter tag. researchgate.net Therefore, this compound can be used to "label" cysteine-containing proteins, allowing for their isolation and identification from complex biological mixtures. nih.gov The process involves the covalent attachment of the quinoxaline tag to the protein, followed by analysis using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

Table 2: Comparison of Reactive Moieties in Derivatization Reagents This table highlights the functional group in Ethanone, 2-bromo-1-(2-quinoxalinyl)- that enables its potential use as a derivatization reagent.

| Reagent Class | Reactive Moiety | Target Biomolecule Group | Potential Application |

| α-Halo Ketones (e.g., Ethanone, 2-bromo-1-(2-quinoxalinyl)-) | Bromoacetyl (-COCH₂Br) | Thiols (e.g., Cysteine) | Fluorescent labeling, protein identification. nih.gov |

| Pyrylium Salts | Pyrylium ring | Primary Amines | Mass spectrometry signal enhancement. mdpi.com |

| Benzoxadiazoles | Chloro-benzoxadiazole | Thiols, Amines | Fluorogenic derivatization for proteomics. nih.gov |

Role in the Development of Novel Synthetic Methodologies

The development of efficient and novel synthetic routes to complex heterocyclic structures is a central goal in organic chemistry. Ethanone, 2-bromo-1-(2-quinoxalinyl)- and related α-bromo ketones play a significant role as substrates in the exploration of new reaction pathways. sapub.org

One of the most fundamental reactions involving this type of building block is its condensation with ortho-phenylenediamines. sapub.org This reaction provides a direct and efficient route to synthesize larger, more complex quinoxaline structures. Furthermore, the compound can be used in the development of green chemistry protocols. For example, methodologies are being developed that utilize recyclable catalysts, aqueous media, or microwave assistance to synthesize quinoxaline derivatives, minimizing waste and energy consumption. ipp.ptnih.gov The use of Ethanone, 2-bromo-1-(2-quinoxalinyl)- as a starting material in these new methods helps to validate their effectiveness and expand their scope. Research has also shown that related α,α-dibromo ketones can be used in one-pot oxidative amidation strategies to produce quinoxalin-2-ones, demonstrating the versatility of bromo-ketone precursors in generating diverse heterocyclic scaffolds. thieme-connect.de

Contributions to Catalysis Research (e.g., as a substrate or ligand precursor)

In catalysis research, Ethanone, 2-bromo-1-(2-quinoxalinyl)- contributes primarily as a key substrate for the development and optimization of catalytic reactions. evitachem.com As discussed previously, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. evitachem.com By using this compound, researchers can test the efficacy of new catalysts, ligands, or reaction conditions designed to improve the efficiency, selectivity, and environmental friendliness of these crucial synthetic transformations.

While direct use as a ligand precursor is less documented, the quinoxaline scaffold itself is a component of many known ligands in coordination chemistry. orientjchem.org Therefore, Ethanone, 2-bromo-1-(2-quinoxalinyl)- can be considered a valuable precursor for creating novel quinoxaline-based ligands. The reactive bromoacetyl handle allows for the attachment of coordinating groups (such as phosphines, amines, or other heterocycles) through straightforward synthetic steps. The resulting functionalized quinoxaline could then be used as a ligand in various catalytic systems, potentially influencing the catalyst's activity and selectivity in asymmetric synthesis or other challenging transformations.

Future Perspectives and Emerging Research Avenues for Ethanone, 2 Bromo 1 2 Quinoxalinyl

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

The inherent reactivity of α-haloketones, stemming from the electron-withdrawing nature of both the carbonyl and the halogen groups, makes them susceptible to attack at multiple sites. nih.gov Future research will likely focus on harnessing this reactivity to develop novel cascade reactions starting from Ethanone (B97240), 2-bromo-1-(2-quinoxalinyl)-.

One promising avenue is the development of one-pot cascade reactions that bypass the isolation of intermediates, thereby increasing efficiency and reducing waste. evitachem.com For instance, microwave-assisted one-pot syntheses combining o-phenylenediamines with α-halo ketones have already shown to dramatically reduce reaction times from hours to minutes for quinoxaline (B1680401) synthesis. evitachem.com Further exploration could involve designing multi-step sequences where the initial nucleophilic substitution at the α-carbon is followed by an intramolecular cyclization or a subsequent intermolecular reaction, all in a single pot.

Another area of interest lies in exploring unconventional reaction pathways. While typical reactions involve nucleophilic attack at the α-carbon or the carbonyl carbon, future studies could investigate reactions at other sites, such as base-induced rearrangements like the Favorskii rearrangement, to generate novel carbocyclic or heterocyclic scaffolds. wikipedia.org The reaction of α-haloketones with dicarbonyl compounds and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis is another example of the compound's potential as a precursor to various heterocycles. wikipedia.org

| Reaction Type | Potential Products | Significance |

| One-Pot Cascade Reactions | Polycyclic Aromatic Systems, Fused Heterocycles | Increased synthetic efficiency, reduced waste. |

| Favorskii Rearrangement | Carboxylic acid derivatives, novel ring systems | Access to unique molecular scaffolds. |

| Hantzsch Pyrrole Synthesis | Substituted Pyrroles | Construction of important heterocyclic cores. |

Integration into High-Throughput Synthesis and Screening Platforms for Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery. rsc.org Ethanone, 2-bromo-1-(2-quinoxalinyl)- is an ideal building block for such libraries due to its versatile reactivity, allowing for the rapid generation of a multitude of derivatives. High-throughput synthesis (HTS) methodologies can be employed to systematically react the compound with a wide array of nucleophiles, such as amines, thiols, and alcohols, to create large, focused libraries. nih.govevitachem.com

The "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, offers a robust method for library synthesis. rsc.org Ethanone, 2-bromo-1-(2-quinoxalinyl)- could be functionalized with either an azide (B81097) or a terminal alkyne, and then used in HTS platforms to generate libraries of triazole-containing quinoxaline derivatives for biological screening.

The resulting libraries can be screened in situ for various biological activities. Quinoxaline derivatives are known to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities. evitachem.comnih.gov By creating and screening libraries based on the Ethanone, 2-bromo-1-(2-quinoxalinyl)- scaffold, researchers can efficiently identify new lead compounds for drug development.

| Library Synthesis Approach | Key Features | Potential Applications |

| Parallel Synthesis | Rapid generation of analogs with diverse functional groups. | Structure-Activity Relationship (SAR) studies. |

| Click Chemistry | High efficiency, wide substrate scope, and biocompatibility. | Discovery of enzyme inhibitors and other bioactive molecules. rsc.org |

Development of Advanced Catalytic Systems for its Transformations

While traditional methods for transforming α-haloketones are well-established, the development of advanced catalytic systems offers opportunities for improved selectivity, efficiency, and sustainability. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have already been utilized to form C-C bonds with bromoacetylquinoxalines. evitachem.com Future research could focus on developing more active and versatile catalysts for these transformations, allowing for a broader range of coupling partners under milder conditions.

Furthermore, the exploration of other transition-metal-catalyzed reactions is a promising area. For example, catalytic systems that can promote selective C-H activation and functionalization of the quinoxaline ring, while leaving the α-bromo ketone moiety intact for subsequent transformations, would be highly valuable. Asymmetric catalysis represents another key frontier. The development of chiral catalysts that can control the stereochemistry of reactions involving Ethanone, 2-bromo-1-(2-quinoxalinyl)- would enable the synthesis of enantiomerically pure compounds, which is often crucial for pharmacological activity.

| Catalytic System | Transformation | Advantages |

| Palladium Catalysis | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig couplings | Versatile C-C and C-N bond formation. evitachem.com |

| Copper Catalysis | Ullmann condensation, "Click Chemistry" | Cost-effective and useful for C-O, C-S, and triazole synthesis. acs.orgrsc.org |

| Asymmetric Catalysis | Enantioselective alkylations, reductions | Access to chiral, biologically active molecules. |

Interdisciplinary Research Opportunities at the Interface of Organic Chemistry and Functional Materials

The intersection of organic chemistry and materials science presents exciting opportunities for Ethanone, 2-bromo-1-(2-quinoxalinyl)-. Quinoxaline derivatives are recognized for their excellent electron-accepting and transporting properties, making them highly attractive for applications in organic electronics. nih.gov They have been successfully incorporated into a variety of devices, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.gov

Ethanone, 2-bromo-1-(2-quinoxalinyl)- can serve as a key intermediate for the synthesis of novel quinoxaline-based materials with tailored electronic and optical properties. rsc.org By strategically modifying the structure through reactions at the α-bromo ketone position, researchers can fine-tune the energy levels (LUMO), bandgaps, and charge transport characteristics of the resulting materials. nih.gov For example, introducing electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) properties, which is crucial for the performance of organic electronic devices. nih.gov

Future research could focus on synthesizing and characterizing new polymers and small molecules derived from Ethanone, 2-bromo-1-(2-quinoxalinyl)- for use as non-fullerene acceptors in OSCs or as n-type semiconductors in OFETs. nih.gov The versatility of this building block allows for the systematic investigation of structure-property relationships, ultimately leading to the design of next-generation functional organic materials.

| Application Area | Role of Quinoxaline Derivative | Desired Properties |

| Organic Solar Cells (OSCs) | Non-fullerene acceptor, polymer acceptor | Broad absorption, high electron mobility. nih.gov |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | High charge carrier mobility, good stability. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport material, emitter | Low-lying LUMO levels, high thermal stability. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-1-(2-quinoxalinyl)ethanone, and what optimization strategies are recommended for improving yield?

- Methodological Answer : The compound can be synthesized via bromination of 1-(2-quinoxalinyl)ethanone using bromine in diethyl ether under controlled conditions (0°C to room temperature). Key steps include slow addition of bromine to avoid exothermic side reactions and post-reaction quenching with saturated NaHCO₃ to neutralize excess acid. Purification typically involves crystallization from ethanol to isolate high-purity crystals . Yield optimization may require adjusting stoichiometry, reaction time, or solvent polarity.

Q. What analytical techniques are critical for confirming the structure and purity of 2-bromo-1-(2-quinoxalinyl)ethanone?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., quinoxaline proton environments at δ 8.5–9.0 ppm and bromoacetyl signals at δ 4.0–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈BrN₂O).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially critical for bromine positioning .

- Purity Analysis : HPLC with UV detection (λ ~254 nm) or GC-MS to detect impurities from incomplete bromination .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of brominated vapors.

- Toxicity Mitigation : Acute toxicity (oral, dermal) and eye irritation risks require immediate decontamination with water and medical consultation if exposed .

- Decomposition Hazards : Avoid heating above 200°C to prevent release of toxic NOₓ, Br⁻, or Cl⁻ gases .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 2-bromo-1-(2-quinoxalinyl)ethanone in cross-coupling reactions?

- Methodological Answer : The bromoacetyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Regioselectivity can be probed via DFT calculations to map electron density distribution, particularly on the quinoxaline ring. Experimental validation involves isolating intermediates (e.g., Pd-complexes) using in-situ IR or NMR monitoring .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) at pH 2–12, with LC-MS to identify degradation products (e.g., debromination or quinoxaline ring hydrolysis).

- Mechanistic Insights : Use isotopic labeling (e.g., D₂O) to track proton exchange in acidic/basic media. Compare results with computational models (e.g., Gaussian for transition-state analysis) .

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer :

- Cyclization Reactions : React with thioureas to form thiazole derivatives or with hydrazines for pyrazole synthesis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Biological Screening : Collaborate with biology labs to test synthesized derivatives for enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC determination via broth microdilution) .

Q. What advanced spectroscopic methods address challenges in distinguishing structural analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in analogs like 2-bromo-1-(3-thienyl)ethanone by correlating proton-carbon connectivity.

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate bromine bonding environments (C-Br vs. potential Br···N interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.